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Compound of Interest

Compound Name: Gersizangitide

Cat. No.: B15186211

For Researchers, Scientists, and Drug Development Professionals

Gersizangitide (also known as AXT-107), a novel peptide in clinical development by AsclepiX
Therapeutics, presents a promising dual-mechanism approach for the treatment of neovascular
age-related macular degeneration (nAMD) and other retinal vascular diseases. This guide
provides an objective comparison of gersizangitide's available data with established and
emerging therapies, supported by experimental context and pathway visualizations to aid in its
independent validation.

Mechanism of Action: A Dual Approach to Retinal
Vascular Disease

Gersizangitide is an anti-angiogenic peptide derived from collagen IV that uniquely targets two
critical pathways involved in the pathogenesis of retinal vascular diseases: it acts as both an
inhibitor of the Vascular Endothelial Growth Factor (VEGF) pathway and an activator of the
Tie2 signaling pathway. This dual action aims to both block the drivers of neovascularization
and vascular leakage while simultaneously promoting vascular stability.

Gersizangitide inhibits VEGF-A and VEGF-C, thereby blocking VEGF receptor signaling.
Concurrently, it activates Tie2, a receptor tyrosine kinase. This activation is believed to
complement the anti-VEGF action, potentially leading to greater improvements in vision,
reduced vascular permeability, and suppression of inflammation.
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Caption: Dual mechanism of action of Gersizangitide.

Clinical Development: The DISCOVER Trial

Gersizangitide is currently being evaluated in a Phase 1/2a clinical trial, known as DISCOVER
(NCT05859776), for the treatment of NAMD. This open-label, single ascending-dose study will
assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal

injection of gersizangitide.

Table 1: Overview of the Gersizangitide DISCOVER Trial
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Parameter Details

Phase 1/2a

Trial Name DISCOVER

ClinicalTrials.gov ID NCT05859776

indication Neovascular Age-Related Macular Degeneration
(nAMD)

Enroliment 15 patients

Dosage Groups 125 pg (n=3), 250 pg (n=3), 500 pg (n=9)

Primary Endpoints Safety and tolerability of gersizangitide

Change in Best-Corrected Visual Acuity (BCVA),

Secondary Endpoints ) i i
Change in Central Subfield Thickness (CST)

Expected Topline Results Q2 2025

To date, no significant safety concerns have been reported from the single injection of
gersizangitide in the DISCOVER trial.

Preclinical Evidence

Preclinical studies in animal models have provided initial proof-of-concept for the mechanism of
action of gersizangitide. In a mouse model of oxygen-induced ischemic retinopathy, a single
intravitreal injection of gersizangitide was shown to enhance the phosphorylation of Tie2 in the
endothelial cells of retinal neovascularization. Furthermore, in a mouse model of uveitis,
gersizangitide inhibited vascular leakage and reduced albumin levels in the vitreous humor. In
microvascular endothelial cells, gersizangitide enhanced the phosphorylation of Tie2 and Akt
induced by Ang2 in a dose-dependent manner.

Comparative Landscape: Established Anti-VEGF
Therapies

The current standard of care for NnAMD involves intravitreal injections of anti-VEGF agents. A
comparison of the pivotal clinical trial data for the most common anti-VEGF therapies provides

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/product/b15186211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

a benchmark against which gersizangitide's future results can be evaluated.

Table 2: Pivotal Clinical Trial Data for Approved Anti-VEGF Therapies in nAMD

Mean ]
_ Proportion of
Change in ) Mean
_ Patients L
Drug (Trade Pivotal BCVAat 1 o Reductionin  Treatment
. Gaining 215
Name) Trial(s) Year CRTat1l Frequency
Letters at 1
(ETDRS Year (um)
Year
Letters)
Aflibercept Every 4 or 8
VIEW 1 & 2 +8.4 to +9.3 31% to 37% -129to -149
(Eylea®) weeks

Ranibizumab MARINA &

. +7.2t0 +11.3  34% to 40% -148 to -178 Monthly
(Lucentis®) ANCHOR

Faricimab TENAYA & Up to every
+5.8 t0 +6.6 Not Reported  -133to -137
(Vabysmo®) LUCERNE 16 weeks
Bevacizumab Monthly or
_ CATT +8.0to +8.5 30% to 32% -155 to -161
(Avastin®)* As-Needed

*Bevacizumab is used off-label for the treatment of nAMD.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of gersizangitide have not been
publicly released by AsclepiX Therapeutics. However, based on the descriptions of the studies,
the following are representative protocols for the animal models used.

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

This is a widely used model to mimic the neovascularization characteristic of nAMD.
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Experimental Procedure

Animal Preparation
(Anesthesia, Pupil Dilation)

Laser Photocoagulation
(Rupture of Bruch's Membrane)

Intravitreal Injection
(Gersizangitide or Control)

Follow-up Period

Analysis
(e.g., Fluorescein Angiography, Histology)

Key Outcomes

CNV Lesion Size Vascular Leakage S @I E.X pression
(e.g., p-Tie2)

Click to download full resolution via product page

Caption: Workflow for a laser-induced CNV mouse model.

« Animal Preparation: Mice (e.g., C57BL/6J strain) are anesthetized, and their pupils are
dilated.

+ Laser Photocoagulation: A laser is used to create ruptures in Bruch's membrane in the retina,
inducing the growth of new blood vessels from the choroid.
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o Treatment Administration: Immediately after laser treatment or at a specified time point,
gersizangitide or a control substance is administered via intravitreal injection.

o Follow-up and Analysis: After a designated period, the extent of CNV is assessed using
techniques such as fluorescein angiography (to visualize vascular leakage) and histology (to
measure the size of the neovascular lesions). Immunohistochemistry can be used to analyze
the expression of specific proteins, such as phosphorylated Tie2.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is commonly used to study ischemic retinopathies.

o Hyperoxia Exposure: Neonatal mice and their nursing dam are exposed to a high-oxygen
environment (e.g., 75% oxygen) for a set period (e.g., 5 days). This causes vaso-obliteration
in the developing retinal vasculature.

e Return to Normoxia: The mice are then returned to a normal room air environment. The
relative hypoxia triggers an overgrowth of new, abnormal blood vessels.

o Treatment and Analysis: Gersizangitide or a control is administered, and the extent of
neovascularization is quantified at a specific time point, often by staining the retinal
vasculature and measuring the area of neovascular tufts.

Conclusion and Future Outlook

Gersizangitide's dual mechanism of inhibiting VEGF and activating Tie2 signaling represents a
promising and differentiated approach for the treatment of nAMD and other retinal vascular
diseases. While the preclinical data are encouraging, the forthcoming results from the Phase
1/2a DISCOVER trial will be crucial for validating its safety and efficacy in humans. A direct
comparison with the robust data from established anti-VEGF therapies will be essential to
determine its potential clinical utility and advantages, such as improved efficacy, durability, and
a reduced treatment burden. The scientific community awaits the topline data in Q2 2025 to
better understand the therapeutic potential of this novel peptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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